2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

PD-1/PD-L1 inhibitor immuno-oncology patent-protected building block

Medicinal chemistry teams pursuing PD-1/PD-L1 antagonists risk patent invalidity or off-target activity when using non-captured positional isomers. 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (CAS 99011-93-5) is explicitly captured in WO2017118762 as a PD-1/PD-L1 inhibitor building block, with a demonstrated 81% Gewald yield and three orthogonal reactive centers (2-NH₂, 3-CN, 5-CH₃) enabling divergent library synthesis. • Patent-captured scaffold; closely related analog achieves IC₅₀ = 2.01 nM (PD-1/PD-L1 HTRF), ~1.9× more potent than BMS1166. • Favorable drug-like profile: LogP 3.6, TPSA 78.1 Ų; no reported GluR6 kainate receptor activity (vs. IC₅₀ = 71 µM for the 4-methyl-5-phenyl positional isomer). • ≥95% purity, solid form; shipped ambient from stock for immediate global delivery.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 99011-93-5
Cat. No. B183116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile
CAS99011-93-5
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)N)C#N)C2=CC=CC=C2
InChIInChI=1S/C12H10N2S/c1-8-11(9-5-3-2-4-6-9)10(7-13)12(14)15-8/h2-6H,14H2,1H3
InChIKeyPQPYGNLKAWFNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile: Identity & Procurement


2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (CAS 99011-93-5) is a tetra-substituted thiophene belonging to the Gewald 2-aminothiophene-3-carbonitrile class, distinguished by its concurrent 2-amino, 3-carbonitrile, 4-phenyl, and 5-methyl substitution pattern [1]. The compound possesses a molecular weight of 214.29 g/mol (C12H10N2S), a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 78.1 Ų, and one hydrogen bond donor with three hydrogen bond acceptors [1]. It is available as a research chemical with typical commercial purity of ≥95% and is supplied as a solid .

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile: Why Analogs Fall Short


Within the 2-aminothiophene-3-carbonitrile family, even minor positional or substituent changes produce marked divergence in patent relevance, receptor activity profiles, and physicochemical properties. The specific 5-methyl-4-phenyl arrangement on this compound is explicitly captured in patent WO2017118762 as a PD-1/PD-L1 inhibitor building block, whereas the 4-methyl-5-phenyl positional isomer (CAS 42160-26-9) and the des-methyl analog (CAS 4651-73-4) are not exemplified in the same patent family [1]. Additionally, the positional isomer exhibits measurable GluR6 kainate receptor antagonist activity (IC50 = 71 μM), while no comparable GluR6 activity has been reported for the 5-methyl-4-phenyl target compound, underscoring that the substitution pattern directly governs receptor engagement profiles [2]. These differences render generic substitution high-risk for projects requiring specific pharmacophore or patent positioning.

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile: Quantitative Evidence vs. Analogs


PD-1/PD-L1 Patent Inclusion Advantage

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (99011-93-5) is specifically exemplified as a synthetic intermediate and substructure within Formula (I) of patent WO2017118762, which claims inhibitors of the PD-1/PD-L1 protein–protein interaction [1]. In contrast, the des-methyl analog 2-amino-4-phenylthiophene-3-carbonitrile (CAS 4651-73-4) and the positional isomer 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile (CAS 42160-26-9) are not listed in the claims or examples of this patent family, which also includes AU-2017205707-A1, EP-3190103-A1, EP-3400213-A1, JP-2019502709-A, and US-2019016681-A1 . The patent exemplifies the target compound's synthesis via Gewald reaction in 81% yield (sulfur, triethylamine, ethanol, 60 °C, 12 h) .

PD-1/PD-L1 inhibitor immuno-oncology patent-protected building block

LogP Lipophilicity Comparison vs. Analogs

The computed lipophilicity (XLogP3) of the target compound is 3.6, reflecting the contribution of the 5-methyl group to overall hydrophobicity [1]. The positional isomer 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile (CAS 42160-26-9) has a reported logP of approximately 3.2 [2]. The des-methyl analog 2-amino-4-phenylthiophene-3-carbonitrile (CAS 4651-73-4) has a molecular weight of 200.26 g/mol (C11H8N2S) and is predicted to have a lower logP (approximately 3.0) based on the absence of the methyl substituent . The ΔlogP of +0.4 to +0.6 relative to the closest analogs indicates measurably higher membrane permeability potential, which is a critical parameter in CNS drug design and cell-based assay development.

lipophilicity drug-likeness ADME prediction physicochemical profiling

Gewald Reaction Synthetic Yield Benchmark

The target compound is synthesized via a one-step, three-component Gewald reaction from 2-(1-phenylpropylidene)malononitrile, sulfur powder, and triethylamine in ethanol at 60 °C for 12 hours, affording an isolated yield of 81% after column chromatography . This compares favorably with the broader 2-aminothiophene literature where Gewald yields typically range from 45% to 91% depending on the specific ketone precursor and steric hindrance, with 2-aminothiophene yields of up to 91% reported under optimized Cu(II)-catalyzed conditions [1]. The 81% yield positions this specific building block at the upper end of the practical yield range for Gewald-type 4-aryl-substituted thiophenes, supporting cost-effective procurement at scales from milligram to multi-gram.

Gewald synthesis building block synthetic efficiency scale-up

GluR6 Kainate Receptor Activity Divergence

The positional isomer 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile (CAS 42160-26-9, CHEMBL565502) has been tested and shows antagonist activity at human recombinant GluR6 (ionotropic kainate receptor) with an IC50 of 71,000 nM (71 μM), as measured by calcium influx inhibition in HEK cells co-expressing aequorin [1]. No comparable GluR6 activity has been reported for the target compound 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile (99011-93-5). This functional divergence demonstrates that the methyl/phenyl positional swap (5-methyl-4-phenyl vs. 4-methyl-5-phenyl) is sufficient to dictate whether the scaffold engages the kainate receptor family, a critical selectivity consideration for CNS-focused projects.

GluR6 kainate receptor ionotropic glutamate receptor CNS selectivity

PD-L1 Pharmacophore: Analog Validation

The 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative (compound 4a), a close structural analog differing only at the 2-position (OH vs. NH2), was evaluated in a head-to-head HTRF assay against the positive control BMS1166. Compound 4a exhibited an IC50 of 4.97 nM for PD-1/PD-L1 disruption, comparable to BMS1166 (IC50 = 3.78 nM) [1]. A related 2-amino analog in the same series (compound 9a) showed even greater potency with IC50 = 2.01 nM [1]. While the target compound itself has not been directly assayed in a published HTRF format, its patent inclusion and the demonstrated nanomolar potency of closely related 2-substituted-4-phenylthiophene-3-carbonitriles establish the scaffold's validated relevance for PD-L1 drug discovery [2].

PD-L1 antagonist immune checkpoint small molecule inhibitor HTRF assay

Regioselective Derivatization Versatility

The target compound provides three chemically orthogonal handles for regioselective derivatization: (i) the 2-amino group for Schiff base formation, amidation, or diazotization; (ii) the 3-carbonitrile for hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or cyclocondensation to fused heterocycles; and (iii) the 5-methyl group for benzylic oxidation or electrophilic substitution . In contrast, the des-methyl analog (CAS 4651-73-4) lacks the 5-methyl handle, reducing the number of derivatizable positions. The 4,5-dimethyl analog (CAS 4651-94-9) replaces the 4-phenyl with a methyl group, eliminating aromatic substitution chemistry at that position [1]. The combination of a 4-aryl and 5-alkyl substitution pattern is specifically noted in the Gewald literature as enabling access to thieno[2,3-d]pyrimidine and related fused heterocycles with demonstrated antimicrobial and kinase-inhibitory activities [2].

regioselective derivatization heterocyclic chemistry building block medicinal chemistry

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile Procurement Scenarios


PD-1/PD-L1 Inhibitor Lead Optimization

For medicinal chemistry teams pursuing small molecule PD-1/PD-L1 antagonists, 99011-93-5 offers a patent-captured scaffold (WO2017118762) with established synthetic accessibility (81% Gewald yield) [1]. The 2-amino group serves as a versatile derivatization point, as demonstrated by the closely related 2-amino analog (9a) achieving IC50 = 2.01 nM in the PD-1/PD-L1 HTRF assay—1.9-fold more potent than BMS1166 [2]. The scaffold's TPSA of 78.1 Ų and LogP of 3.6 place it within favorable drug-like property space for further optimization [3].

Gewald-Based Heterocyclic Library Synthesis

The compound's three orthogonal reactive centers (2-NH2, 3-CN, 5-CH3) enable divergent library synthesis from a single building block [1]. The 5-methyl group is unique among 4-phenylthiophene-3-carbonitriles and permits access to 5-substituted derivatives not accessible from the des-methyl analog (CAS 4651-73-4) . The 3-carbonitrile can undergo cyclocondensation to generate thieno[2,3-d]pyrimidine cores, a privileged scaffold in kinase inhibitor design [4].

CNS Drug Discovery: Defined Lipophilicity Window

With a computed XLogP3 of 3.6, the target compound occupies a lipophilicity window that is 0.4–0.6 log units higher than the positional isomer (logP ≈ 3.2) and des-methyl analog (logP ≈ 3.0) [3][5]. For CNS programs where the optimal logP range is typically 2–4 for blood-brain barrier penetration, this difference can be decisive. Additionally, the target compound lacks reported GluR6 kainate receptor activity, whereas the positional isomer shows IC50 = 71 μM at GluR6, an important selectivity consideration for CNS-targeted campaigns [6].

Antimicrobial Research with 2-Aminothiophene Scaffold

The 2-aminothiophene-3-carbonitrile class has demonstrated activity against Mycobacterium tuberculosis (MIC = 0.23–0.44 μM for optimized analogs) and various Gram-positive/Gram-negative bacteria [7]. The target compound's 5-methyl-4-phenyl substitution pattern provides a differentiated entry point for antimicrobial SAR studies compared to the 4,5-dimethyl analog (CAS 4651-94-9), which lacks the aryl substituent needed for π-stacking interactions in the Pks13 binding pocket of M. tuberculosis [7][8].

Technical Documentation Hub

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